molecular formula C21H24N4O2S B13370725 3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370725
M. Wt: 396.5 g/mol
InChI Key: OEKHOYBZAAENTJ-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of adamantane, dimethoxyphenyl, triazole, and thiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-adamantylamine with 3,4-dimethoxybenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to yield the desired triazolo[3,4-b][1,3,4]thiadiazole ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the triazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvent choice and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,3,4]thiadiazole
  • 3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a][1,3,4]thiadiazole

Uniqueness

3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its adamantyl group provides steric bulk and stability, while the dimethoxyphenyl group contributes to its electronic properties. The triazolo[3,4-b][1,3,4]thiadiazole ring system offers a versatile platform for further functionalization and derivatization.

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

3-(1-adamantyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H24N4O2S/c1-26-16-4-3-15(8-17(16)27-2)18-24-25-19(22-23-20(25)28-18)21-9-12-5-13(10-21)7-14(6-12)11-21/h3-4,8,12-14H,5-7,9-11H2,1-2H3

InChI Key

OEKHOYBZAAENTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C45CC6CC(C4)CC(C6)C5)OC

Origin of Product

United States

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